molecular formula C30H32Cl3NO B14745361 (9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol

(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol

Cat. No.: B14745361
M. Wt: 547.0 g/mol
InChI Key: DYLGFOYVTXJFJP-HMFDIXQSSA-N
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Description

This compound is a deuterated derivative of Lumefantrine (C30H32Cl3NO), a well-known antimalarial drug. The deuterated version replaces 18 hydrogen atoms in the dibutylamino group with deuterium (d18), likely to study metabolic stability or pharmacokinetics without altering core biological activity . Structurally, it features a fluorene backbone substituted with chlorine atoms at positions 2 and 7, a 4-chlorobenzylidene group at position 9, and a dibutylamino-d18-methyl-methanol side chain at position 4. Its molecular formula is C30H14D18Cl3NO, with deuterium incorporation reducing metabolic oxidation rates in vivo—a common strategy in drug design .

Properties

Molecular Formula

C30H32Cl3NO

Molecular Weight

547.0 g/mol

IUPAC Name

2-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol

InChI

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15+/i1D3,2D3,3D2,4D2,5D2,6D2,13D2,14D2

InChI Key

DYLGFOYVTXJFJP-HMFDIXQSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol typically involves multiple steps:

    Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Addition of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Grignard reaction, where a 4-chlorophenylmagnesium bromide reacts with the fluorene core.

    Incorporation of the Dibutylamino-d18 Group: This step involves the reaction of the intermediate compound with dibutylamine-d18 under basic conditions.

    Methanol Group Addition: Finally, the methanol group can be added through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chlorophenyl group or the fluorene core, potentially leading to dechlorination or hydrogenation.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and amines can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Compounds with new functional groups replacing chlorine atoms.

Scientific Research Applications

(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol has several research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Lumefantrine and Its Process-Related Impurities

Lumefantrine and its analogs share the fluorene core but differ in substituents, impacting solubility, potency, and metabolic pathways. Key comparisons include:

Compound Name Substituent Variations Key Spectral Data (¹H/¹³C NMR) Biological Impact Reference
Lumefantrine Dibutylamino group, 4-chlorobenzylidene δ 7.67–7.14 (aromatic H), δ 83.86 (Bpin) Antimalarial activity (IC50: 10–20 nM)
Impurity 6 () Diethylamino group instead of dibutylamino δ 1.21–1.46 (CH2CH3), δ 45.2 (N-CH2) Reduced lipophilicity, faster clearance
Impurity 10 () 3-Chlorobenzylidene substitution δ 7.52–7.29 (meta-Cl aromatic H) Altered target binding (IC50: ~50 nM)
Impurity 11 () 2-Chlorobenzylidene substitution δ 7.72–7.18 (ortho-Cl aromatic H) Lower solubility in lipid media

Key Findings :

  • The dibutylamino group in Lumefantrine enhances lipid solubility compared to diethylamino analogs, critical for antimalarial activity in erythrocytic stages .
  • Substitutions on the benzylidene group (e.g., 2- or 3-chloro) reduce binding affinity to heme, a target in Plasmodium parasites .
Fluorene-Based Derivatives with Alternative Functional Groups

and describe fluorenol derivatives with boronate esters or polyfluorinated chains, highlighting structural flexibility and applications in materials science:

Compound Name Functional Groups Synthesis Method Key Properties Reference
TMB-PFOH () Boronate ester at position 2 Suzuki coupling (79% yield) Fluorescent, used in OLEDs
CFC-F2 () Heptadecafluoroundecyl chains Ullmann coupling Superhydrophobic (contact angle >150°)
Deuterated Lumefantrine Analog Dibutylamino-d18 group Isotopic substitution Enhanced metabolic half-life (theoretical)

Key Findings :

  • Boronate esters (e.g., TMB-PFOH) enable cross-coupling reactions for extended π-conjugation, useful in optoelectronics .

Research Findings and Spectral Characterization

  • Synthesis Challenges : The deuterated analog’s synthesis would require deuterated dibutylamine precursors, analogous to methods in (e.g., palladium-catalyzed coupling) .
  • Spectroscopic Analysis: Non-deuterated Lumefantrine shows characteristic ¹H NMR peaks at δ 2.53 (N-CH2) and δ 7.67–7.14 (fluorene/benzylidene H), consistent with and . Deuterated analogs would exhibit attenuated proton signals in the dibutylamino region.

Biological Activity

The compound (9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-α-[(dibutylamino)methyl]-9H-fluorene-4-methanol, commonly known as Lumefantrine, is a synthetic derivative of the fluorene family. It has garnered attention primarily for its antimalarial properties and potential applications in treating other diseases. This article reviews the biological activity of Lumefantrine, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃₀H₃₂Cl₃NO
  • CAS Number : 82186-77-4
  • Molar Mass : 528.94 g/mol
  • Melting Point : 129-131 °C
  • Solubility : Soluble in DMSO (≥20 mg/mL)

Lumefantrine acts primarily as an antimalarial agent. Its mechanism involves:

  • Inhibition of Hemozoin Formation : Lumefantrine disrupts the detoxification process of heme in Plasmodium species, leading to the accumulation of toxic free heme within the parasite.
  • Synergistic Effect with Artemether : When used in combination with artemether, Lumefantrine enhances the efficacy against chloroquine-resistant strains of Plasmodium falciparum by targeting different stages of the parasite's lifecycle.

Pharmacokinetics

Lumefantrine exhibits a slow absorption rate with a long elimination half-life:

  • t_max : 4-5 hours post-administration
  • t_1/2 : 24-72 hours

This pharmacokinetic profile allows for sustained therapeutic levels in patients, making it effective for treating acute uncomplicated malaria.

Antimalarial Activity

Lumefantrine is primarily used in combination therapy for malaria treatment. Clinical studies indicate its effectiveness against various strains of Plasmodium, particularly those resistant to traditional treatments.

StudyFindings
Lumefantrine showed a high recovery rate (95%) in killing Plasmodium species.
In vitro studies demonstrated significant cytotoxic effects against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines.

Antimicrobial and Anticancer Properties

Recent research has expanded the scope of Lumefantrine's biological activity beyond antimalarial effects:

  • Antimicrobial Studies : New derivatives based on Lumefantrine have shown promising antimicrobial activity against multidrug-resistant strains.
  • Cytotoxicity Testing : Compounds derived from Lumefantrine exhibited cytotoxic effects comparable to established anticancer drugs like Taxol.

Case Studies

  • Combination Therapy for Malaria
    • A clinical trial demonstrated that Lumefantrine combined with artemether significantly reduced parasitemia levels in patients with chloroquine-resistant malaria, showcasing its role as a frontline treatment option.
  • Cytotoxicity Against Cancer Cells
    • In vitro studies assessed the effects of Lumefantrine derivatives on cancer cell lines. Results indicated that certain modifications to the fluorene structure enhanced cytotoxicity, suggesting potential for developing new anticancer agents.

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing (9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-α-[(dibutylamino)methyl]-9H-fluorene-4-methanol, and how can reaction conditions be optimized?

  • Answer : A validated route involves lithiation of fluorene derivatives in THF using n-butyllithium at -78°C under nitrogen, followed by nucleophilic substitution with PCl3. Post-reaction purification via silica gel column chromatography (n-hexane/dichloromethane eluent) yields ~31% of the target compound. Key optimizations include strict temperature control, stoichiometric precision, and inert atmosphere maintenance to minimize side reactions .

Q. How can researchers confirm the stereochemical configuration (Z/E) of the 4-chlorophenylmethylene group?

  • Answer : X-ray crystallography provides definitive structural confirmation, as demonstrated in fluorene-based analogs (e.g., Acta Crystallographica reports). Complementary methods include NOESY NMR to assess spatial proximity of substituents and chiral HPLC for isomer resolution. Cross-validation with synthesized stereoisomeric standards ensures accuracy .

Q. What analytical techniques are critical for structural and purity assessment?

  • Answer :

  • HRMS : Confirms molecular weight (406.39 g/mol) and isotopic pattern (for d18 labeling) .
  • NMR (1H, 13C, DEPT) : Elucidates carbon-hydrogen frameworks and substituent positions.
  • HPLC : Quantifies purity (>98%) and detects impurities (e.g., isomers, degradation products) .
  • Elemental Analysis : Validates stoichiometry (C₂₃H₂₉Cl₂NO) .

Advanced Questions

Q. How can isomeric impurities like Lumefantrine Related Compound B be resolved during synthesis?

  • Answer : Related Compound B (a mixture of bicyclic and oxirane isomers) requires orthogonal separation methods:

  • Reversed-phase HPLC : Gradient elution (acetonitrile/water + 0.1% TFA) at 254 nm.
  • Chiral SFC : Enhances resolution of enantiomers.
    Quantify impurities using calibrated reference standards and LC-MS/MS for trace detection .

Q. What is the impact of the deuterated dibutylamino group (d18) on pharmacokinetic studies?

  • Answer : While evidence specific to this compound is limited, deuteration generally reduces metabolic degradation (kinetic isotope effect), extending half-life. Comparative studies using LC-MS/MS can track deuterated vs. non-deuterated analogs to assess changes in logP, clearance, and bioavailability. Evidence from enzyme kinetics in related fluorene derivatives supports this approach .

Q. How should forced degradation studies be designed to identify degradation pathways?

  • Answer : Stress conditions include:

  • Acidic/Basic Hydrolysis : 0.1M HCl/NaOH at 70°C.
  • Oxidation : 3% H₂O₂ at room temperature.
  • Thermal/Photolytic : 80°C or ICH Q1B light exposure.
    Analyze degradants via LC-HRMS to identify products (e.g., fluorene ring oxidation, amino group hydrolysis). Propose degradation mechanisms using fragmentation patterns .

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